molecular formula C15H22N2O3S B296399 N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide

Número de catálogo: B296399
Peso molecular: 310.4 g/mol
Clave InChI: VRSDABOZVUUTHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mecanismo De Acción

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide selectively inhibits EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways, cell growth, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. It has a lower incidence of adverse events compared to first-generation EGFR TKIs. The most common adverse events reported in clinical trials include diarrhea, rash, and nausea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for EGFR T790M mutation. However, it has limitations, including its irreversible binding to EGFR, which can lead to off-target effects.

Direcciones Futuras

Future research on N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide could focus on its combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, research could explore the use of this compound in other cancer types with EGFR mutations. Further studies could also investigate the mechanisms of resistance to this compound and identify strategies to overcome it.
In conclusion, this compound is a promising targeted therapy for the treatment of NSCLC patients with EGFR T790M mutation. Its selective inhibition of EGFR T790M mutation and favorable safety profile make it a viable treatment option. Future research could explore its potential in combination with other therapies and investigate its use in other cancer types.

Métodos De Síntesis

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide is synthesized through a multistep process starting from 4-bromoaniline. The synthesis involves multiple reactions, including amide formation, sulfonamide formation, and cyclization. The final product is obtained after purification and isolation.

Aplicaciones Científicas De Investigación

N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, who have developed resistance to first-line EGFR TKIs.

Propiedades

Fórmula molecular

C15H22N2O3S

Peso molecular

310.4 g/mol

Nombre IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-16(21(2,19)20)14-9-7-13(8-10-14)15(18)17-11-5-3-4-6-12-17/h7-10H,3-6,11-12H2,1-2H3

Clave InChI

VRSDABOZVUUTHW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

SMILES canónico

CN(C1=CC=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.